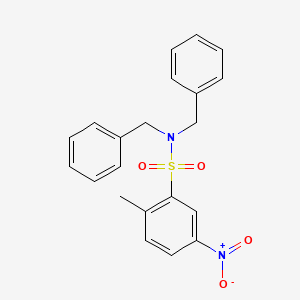![molecular formula C19H20N2O4 B3938909 (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3938909.png)
(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
説明
(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as DMNM, is a chemical compound that has been widely studied for its potential applications in scientific research. DMNM is a synthetic compound that belongs to the family of aryl ketones and has a molecular formula of C19H21N3O4.
作用機序
(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone acts as a competitive inhibitor of the DAT, which is responsible for the reuptake of dopamine in the brain. By inhibiting the reuptake of dopamine, (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased signaling has been linked to the therapeutic effects of (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in Parkinson's disease, depression, and ADHD.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have a number of biochemical and physiological effects. In animal studies, (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to increase locomotor activity and induce stereotypic behaviors, which are consistent with increased dopamine signaling. (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is its high affinity for the DAT, which makes it a useful radioligand for imaging DAT in the brain. However, one limitation of (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is its relatively short half-life, which limits its usefulness in long-term studies.
将来の方向性
There are a number of future directions for research on (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. One area of research is the development of more stable analogs of (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone that can be used for long-term studies. Another area of research is the use of (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone as a therapeutic agent for the treatment of Parkinson's disease, depression, and ADHD. Finally, (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone could be used as a tool to further understand the role of dopamine in the brain and its implications for behavior and disease.
科学的研究の応用
(2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter (DAT) and can be used as a radioligand for imaging DAT in the brain. (2,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been studied as a potential therapeutic agent for the treatment of Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(2,4-dimethylphenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-5-16(14(2)11-13)19(22)17-12-15(21(23)24)4-6-18(17)20-7-9-25-10-8-20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUFKSOTQNVBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3938829.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938850.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3938864.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3,5-dichlorophenyl)methanesulfonamide](/img/structure/B3938870.png)
![N-methyl-1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B3938874.png)
![methyl 4-({3-[2-(methylthio)benzoyl]-1-piperidinyl}methyl)benzoate](/img/structure/B3938881.png)

![1-(4-bromophenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B3938912.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methylbenzamide](/img/structure/B3938921.png)
![N-[4-({methyl[1-(3-phenylpropyl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B3938926.png)

![8-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]quinoline oxalate](/img/structure/B3938934.png)
